molecular formula C7H6N4O2 B1235828 methyl 9H-purine-6-carboxylate CAS No. 62134-45-6

methyl 9H-purine-6-carboxylate

Cat. No.: B1235828
CAS No.: 62134-45-6
M. Wt: 178.15 g/mol
InChI Key: HILMMWCZVHCJNL-UHFFFAOYSA-N
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Description

Methyl 9H-purine-6-carboxylate (CAS: N/A; Ref: 3D-MCA13445) is a purine derivative featuring a carboxylate methyl ester group at the 6-position of the purine ring. This compound is widely utilized as a building block in organic and pharmaceutical synthesis due to its versatility in constructing complex molecules. The ester functional group at position 6 enables further derivatization, such as hydrolysis to carboxylic acids or transesterification, making it valuable in drug discovery and material science .

Properties

IUPAC Name

methyl 7H-purine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILMMWCZVHCJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422064
Record name Methyl 7H-purine-6-carboxylate
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Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-45-6
Record name Methyl 9H-purine-6-carboxylate
Source CAS Common Chemistry
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Record name NSC 526506
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Record name NSC526506
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Record name Methyl 7H-purine-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9H-purine-6-carboxylate typically involves the functionalization of purine derivatives. One common method includes the esterification of 9H-purine-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-purine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis:
Methyl 9H-purine-6-carboxylate serves as an important intermediate in the synthesis of more complex purine derivatives. Its unique structure allows for the development of various nucleoside analogs, which are crucial in medicinal chemistry for drug design and development.

Synthetic Routes:
The compound can be synthesized through the esterification of 9H-purine-6-carboxylic acid with methanol, often using catalysts like sulfuric acid or hydrochloric acid. This process highlights its role as a building block in organic synthesis.

Biological Research

Enzymatic Modulation:
Research indicates that this compound can modulate enzymatic activities related to nucleotide metabolism. It has been shown to inhibit specific enzymes, affecting cellular processes critical for DNA and RNA synthesis, particularly in cancerous cells where nucleotide metabolism is altered.

Antiviral and Anticancer Properties:
The compound is studied for its potential as a precursor for nucleoside analogs that exhibit antiviral and anticancer activities. These analogs mimic natural nucleotides, enabling their incorporation into viral genomes or cancer cell DNA, which disrupts replication processes. Studies have demonstrated that derivatives of purines can effectively inhibit viral replication and show cytotoxic effects against various cancer cell lines .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, this compound is utilized in the production of dyes, polymers, and coatings. Its chemical properties make it suitable for synthesizing specialty chemicals used across different applications.

Pharmaceutical Development:
The compound's structural features contribute to its interaction with biological targets, enhancing its therapeutic efficacy. It is particularly noted for its potential applications in developing antiviral agents and other therapeutic compounds.

Case Studies

Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral properties of this compound derivatives. The results indicated that certain derivatives exhibited significant inhibitory effects against viral replication mechanisms, suggesting potential therapeutic applications against viral infections .

Case Study 2: Cancer Research
Research conducted on the anticancer properties of this compound highlighted its efficacy in disrupting the proliferation of specific cancer cell lines. The study demonstrated that the compound's ability to inhibit nucleotide metabolism could lead to enhanced cytotoxicity against tumor cells.

Mechanism of Action

The mechanism of action of methyl 9H-purine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares methyl 9H-purine-6-carboxylate with other purine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of this compound and Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound 6-COOCH₃ C₇H₆N₄O₂ 194.15 Carboxylate ester
6-Oxo-9-deazapurine (9-Deazahypoxanthine) 6-Oxo, 9-deaza C₅H₄N₄O 152.11 Oxo, Deaza modification
8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide 6-CONH₂, 8-SCH₃, 9-Ph C₁₃H₁₂N₆OS 308.34 Carboxamide, Methylthio, Phenyl
6-Chloro-8-methyl-9H-purine 6-Cl, 8-CH₃ C₆H₅ClN₄ 168.58 Chloro, Methyl
6-Mercapto-9-methylpurine 6-SH, 9-CH₃ C₆H₆N₄S 166.20 Thiol, Methyl
6-Chloro-9-(methoxymethyl)-9H-purine 6-Cl, 9-CH₂OCH₃ C₇H₇ClN₄O 198.61 Chloro, Methoxymethyl

Biological Activity

Methyl 9H-purine-6-carboxylate is a purine derivative with a molecular formula of C7_7H6_6N4_4O2_2 and a molecular weight of 178.15 g/mol. This compound has garnered interest in biological research due to its potential roles in modulating enzymatic activities and serving as a precursor for various nucleoside analogs, which are explored for their antiviral and anticancer properties.

This compound can be synthesized through the esterification of 9H-purine-6-carboxylic acid with methanol, often in the presence of catalysts such as sulfuric acid or hydrochloric acid. The compound's unique ester functional group enhances its lipophilicity compared to its analogs, influencing its biological activity and pharmacokinetics.

Enzymatic Modulation

Research indicates that this compound may modulate the activity of specific enzymes involved in nucleotide metabolism. It potentially inhibits certain enzymes, thereby affecting cellular processes critical for DNA and RNA synthesis. This modulation can lead to significant biological effects, particularly in cancerous cells where altered nucleotide metabolism is common .

Antiviral and Anticancer Properties

This compound serves as a precursor for nucleoside analogs that exhibit antiviral and anticancer activities. These analogs can mimic natural nucleotides, leading to their incorporation into viral genomes or cancer cell DNA, ultimately disrupting replication processes. For instance, studies have shown that derivatives of purines can effectively inhibit viral replication and show cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound derivatives exhibit significant cytotoxicity against human cancer cell lines. The mechanism involves the inhibition of key enzymes in nucleotide synthesis pathways, leading to reduced proliferation of cancer cells.
  • Antiviral Effects : Research highlighted the efficacy of purine derivatives, including this compound, against viral infections such as HIV and Hepatitis C. These compounds were shown to disrupt viral replication by interfering with nucleic acid synthesis .
  • Inflammatory Response : In models of inflammation, this compound analogs reduced pro-inflammatory cytokines and inhibited nitric oxide production, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other purine derivatives:

CompoundStructure TypeBiological Activity
This compoundEster derivativeAntiviral, anticancer
9H-purine-6-carboxylic acidCarboxylic acidModerate activity, less lipophilic
Methyl 1H-purine-6-carboxylateEster derivativePotentially similar antiviral properties

The ester functional group in this compound contributes to its distinct reactivity and solubility compared to other purines, enhancing its pharmacological potential .

Q & A

Q. What are the standard synthetic protocols for methyl 9H-purine-6-carboxylate, and how can researchers optimize reaction conditions?

this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common method involves reacting 6-chloropurine derivatives with methyl carboxylate precursors under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or toluene. Catalytic systems such as Pd(PPh₃)₄ are often employed for Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups . Optimization includes varying temperature (e.g., reflux at 80–120°C), stoichiometry of boronic acid derivatives, and catalyst loading (0.05–0.1 mmol) to improve yields. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm purity .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions and esterification), FT-IR (C=O stretch ~1700 cm⁻¹), and UV-Vis (purine ring absorption at 260–280 nm).
  • Chromatography : HPLC or TLC with EtOAc/hexane systems to assess purity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺) .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Q. What safety protocols are essential when handling this compound in the lab?

Safety data sheets (SDS) for structurally similar purine derivatives (e.g., N6-Cyclopropyl-9H-purine-2,6-diamine) indicate hazards such as H315 (skin irritation) and H335 (respiratory irritation). Researchers must:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from tautomerism (N7 vs. N9 substitution) or residual solvents. Solutions include:

  • Variable Temperature NMR : To identify tautomeric equilibria.
  • Deuterium Exchange Experiments : For detecting labile protons.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
  • Cross-Validation : Compare data with NIST Chemistry WebBook entries or published spectra .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic substitution reactions?

The ester group at C6 is electron-withdrawing, enhancing reactivity at C2/C8 positions. Methodological approaches:

  • Kinetic Studies : Monitor reaction progress under varying pH and temperature.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict regioselectivity.
  • Isotopic Labeling : Use ¹⁵N/¹³C isotopes to track substitution pathways .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in medicinal chemistry?

Key functionalization strategies:

  • C2/C8 Halogenation : Introduce Br/I via electrophilic substitution for cross-coupling.
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for ionic interactions.
  • Side-Chain Modifications : Attach alkyl/aryl groups via Mitsunobu or Ullmann reactions. Biological assays (e.g., enzyme inhibition) should use IC₅₀/EC₅₀ values with positive/negative controls .

Experimental Design and Data Analysis

Q. What experimental controls are critical when evaluating this compound in biological assays?

  • Negative Controls : Unmodified purine or solvent-only samples.
  • Positive Controls : Known inhibitors (e.g., allopurinol for xanthine oxidase assays).
  • Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀.
  • Statistical Validation : ANOVA or t-tests with p < 0.05 significance .

Q. How should researchers address low yields in the synthesis of this compound analogs?

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni-based catalysts for cost efficiency.
  • Solvent Optimization : Replace toluene with DMSO for better solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30–60 min .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 9H-purine-6-carboxylate
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methyl 9H-purine-6-carboxylate

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